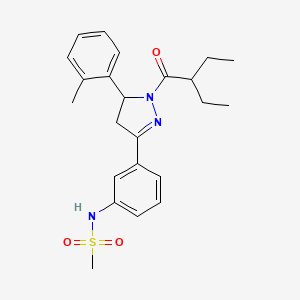
N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is an intricate compound known for its wide array of applications in scientific research, including chemistry, biology, medicine, and industry. This compound's unique structure endows it with distinctive chemical and biological properties, making it a subject of interest for various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves a multi-step process:
Formation of the 2-ethylbutanoyl pyrazole derivative: : This starts with the reaction of 2-ethylbutanoic acid with hydrazine, leading to the formation of a hydrazone intermediate, which upon cyclization forms the pyrazole core.
Introduction of the o-tolyl group: : This step involves electrophilic substitution on the pyrazole ring, facilitated by o-tolyl halides under base catalysis.
Methanesulfonamide linkage: : The final step involves coupling the substituted pyrazole with methanesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
For large-scale production, the process is typically optimized for efficiency and yield. This includes using catalytic amounts of reagents, solvent optimization for higher solubility, and continuous flow reactors to streamline the reactions. Purification steps like recrystallization or column chromatography are also critical in industrial settings to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to modify the pyrazole ring or reduce the ketone groups.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, particularly on the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Various halides, acids, or bases under appropriate solvents and temperature conditions.
Major Products Formed
Depending on the reaction conditions and reagents, the major products can vary widely. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully or partially reduced pyrazole derivatives. Substitution reactions typically yield various functionalized phenyl or pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules and as a catalyst in certain reactions.
Biology
In biological research, its unique structural features make it useful for probing biochemical pathways and mechanisms.
Medicine
Medicinally, it shows potential in drug design due to its ability to interact with specific biological targets.
Industry
Industrially, it is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various products.
Wirkmechanismus
Molecular Targets
The compound exerts its effects primarily through interactions with specific enzymes and receptors in biological systems.
Pathways Involved
Key pathways include inhibition of certain enzymatic activities and modulation of receptor signaling pathways, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives and methanesulfonamide-linked molecules.
Uniqueness
What sets N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide apart is its unique combination of the pyrazole ring with the methanesulfonamide group, enhancing its versatility and functionality in both chemical and biological contexts.
List of Similar Compounds
3-ethyl-2-methoxyphenyl-5-pyrazolylmethanesulfonamide
5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl methanesulfonamide
That's the broad overview of this fascinating compound. Anything else you want to dive deeper into?
Eigenschaften
IUPAC Name |
N-[3-[2-(2-ethylbutanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-5-17(6-2)23(27)26-22(20-13-8-7-10-16(20)3)15-21(24-26)18-11-9-12-19(14-18)25-30(4,28)29/h7-14,17,22,25H,5-6,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRXUALFDGDODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2506573.png)
![2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide](/img/structure/B2506576.png)
![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)
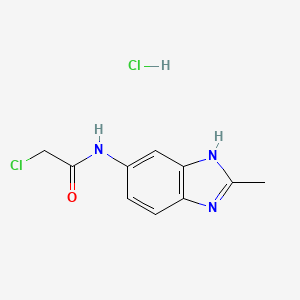
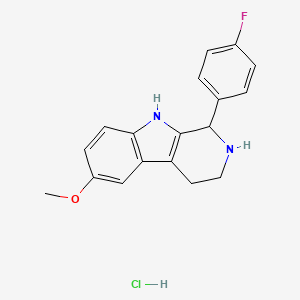
![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506583.png)

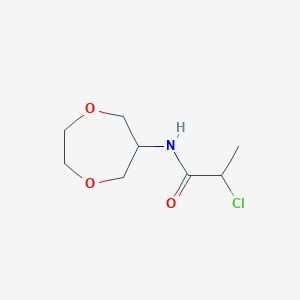
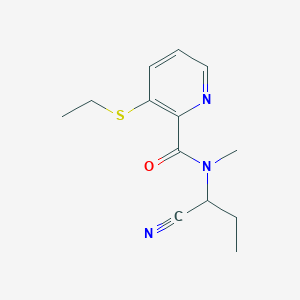

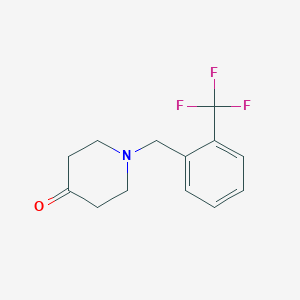
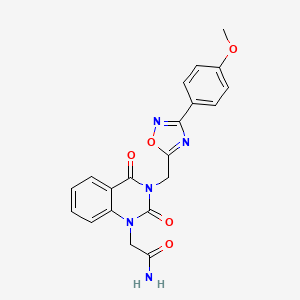
![N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]adamantane-1-carboxamide](/img/structure/B2506594.png)
